4-Chloro-8-methylquinoline
Overview
Description
4-Chloro-8-methylquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential as therapeutic agents. The chloroquinoline derivatives, in particular, have been synthesized and analyzed for their structural properties and interactions with biological molecules .
Synthesis Analysis
The synthesis of chloroquinoline derivatives can involve various methods, including substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through three steps, yielding up to 85% of the product . Additionally, 8-chloro-3,4-dihydroisoquinoline was synthesized using two different procedures, one involving directed ortho-lithiation and the other a Friedel-Crafts reaction .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and Mass spectra. Single crystal X-ray diffraction studies have revealed that the crystal packing of these compounds is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts, forming a three-dimensional supramolecular network . The molecular shape of the quinolinocyclohept[b]indoles is not affected by substitution patterns, and the molecules exhibit similar geometries with weak intermolecular interactions .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions. For example, 4-methylquinolines react with hot thionyl chloride to yield different products depending on the reaction conditions . The reactions of these products with various reagents have been described, indicating the reactivity of the chloroquinoline core . Additionally, the chlorination or iodination of 8-methylquinoline has been achieved using chlorine or iodine in the presence of silver sulfate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms in the quinoline ring can affect the acidity (pKa) and hydrogen bonding capabilities of the compounds. This has been demonstrated in the crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids . The antioxidant activity of chloroquinoline derivatives has also been studied, showing good inhibition percentages compared to ascorbic acid, suggesting potential health benefits .
Scientific Research Applications
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Chemical Synthesis
- Application : 4-Chloro-8-methylquinoline is used as a starting material in the synthesis of a variety of chemical compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. For example, it can be used to synthesize other quinoline derivatives, such as 4-Chloro-8-methoxy-2-methylquinoline, 4-chloro-8-methoxy-3-methylquinoline, 7-Chloro-4-hydroxy-8-methylquinoline, 8-Chloro-4-hydroxy-6-methylquinoline, 6-Chloro-4-hydroxy-8-methylquinoline, 4-Chloro-8-fluoro-2-methylquinoline, 4-Chloro-8-methylquinazoline, 4-Amino-6-chloro-8-methylquinoline, 6-Bromo-4-chloro-8-methylquinoline, and 7-Bromo-4-chloro-8-methylquinoline .
- Results or Outcomes : The outcomes of these reactions are new quinoline derivatives, which have potential applications in various fields, including medicinal chemistry .
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Medicinal Chemistry
- Application : Quinoline derivatives, including those synthesized from 4-Chloro-8-methylquinoline, have shown potential therapeutic effects .
- Methods of Application : In medicinal chemistry, these compounds are often tested for their biological activity. For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide were tested for their antiproliferative activity against cancer cells .
- Results or Outcomes : These compounds demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
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Chemical Synthesis
- Application : 4-Chloro-8-methylquinoline is used as a starting material in the synthesis of a variety of chemical compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. For example, it can be used to synthesize other quinoline derivatives, such as 4-Chloro-8-methoxy-2-methylquinoline, 4-chloro-8-methoxy-3-methylquinoline, 7-Chloro-4-hydroxy-8-methylquinoline, 8-Chloro-4-hydroxy-6-methylquinoline, 6-Chloro-4-hydroxy-8-methylquinoline, 4-Chloro-8-fluoro-2-methylquinoline, 4-Chloro-8-methylquinazoline, 4-Amino-6-chloro-8-methylquinoline, 6-Bromo-4-chloro-8-methylquinoline, and 7-Bromo-4-chloro-8-methylquinoline .
- Results or Outcomes : The outcomes of these reactions are new quinoline derivatives, which have potential applications in various fields, including medicinal chemistry .
-
Medicinal Chemistry
- Application : Quinoline derivatives, including those synthesized from 4-Chloro-8-methylquinoline, have shown potential therapeutic effects .
- Methods of Application : In medicinal chemistry, these compounds are often tested for their biological activity. For example, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide were tested for their antiproliferative activity against cancer cells .
- Results or Outcomes : These compounds demonstrated potent antiproliferative activity against cancer cells, with IC 50 values of 1.92 and 5.18 μM, respectively, compared with doxorubicin as standard .
Safety And Hazards
Future Directions
While the specific future directions for 4-Chloro-8-methylquinoline are not mentioned in the search results, it is known that compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 4-Chloro-8-methylquinoline could potentially be used in the development of new drugs.
properties
IUPAC Name |
4-chloro-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPMZFATHZAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489637 | |
Record name | 4-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methylquinoline | |
CAS RN |
18436-73-2 | |
Record name | 4-Chloro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80489637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-8-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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